3-Cl-AHPC

Beschreibung

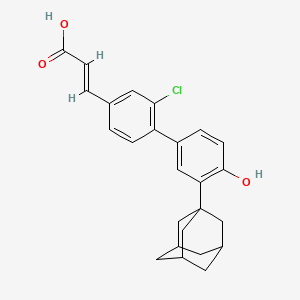

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H25ClO3 |

|---|---|

Molekulargewicht |

408.9 g/mol |

IUPAC-Name |

(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorophenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H25ClO3/c26-22-10-15(2-6-24(28)29)1-4-20(22)19-3-5-23(27)21(11-19)25-12-16-7-17(13-25)9-18(8-16)14-25/h1-6,10-11,16-18,27H,7-9,12-14H2,(H,28,29)/b6-2+ |

InChI-Schlüssel |

ZUIMAMHUQKPCBR-QHHAFSJGSA-N |

Isomerische SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O |

Synonyme |

3-Cl-AHPC 4-(3-(1-adamantyl)-4-hydroxyphenyl)-3-chlorocinnamic acid |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structure Activity Relationship Sar Studies of 3 Cl Ahpc and Its Analogues

Computational Chemistry Approaches in 3-Cl-AHPC Research

Computational chemistry plays a significant role in understanding the behavior of this compound and its interactions with biological targets, complementing experimental SAR studies. These approaches include molecular modeling, docking simulations, QSAR methodologies, and Density Functional Theory (DFT) applications.

Molecular Modeling and Ligand-Receptor Docking Simulations

Molecular modeling and ligand-receptor docking simulations are used to predict the binding pose and affinity of this compound and its analogues to target proteins. These methods provide insights into the molecular interactions driving the observed biological activity.

Studies have utilized molecular docking to investigate the interaction of this compound and its analogues with computational models of the Small Heterodimer Partner (SHP) nuclear receptor. researchgate.netnih.gov These simulations have suggested how specific groups on this compound might influence SHP activity. researchgate.net Homology modeling has been employed to generate 3D structures of SHP, which were then used for docking experiments with this compound and other atypical retinoids. nih.gov These studies explored binding in both canonical and allosteric sites of SHP. nih.gov Molecular dynamics simulations have also been used to further analyze the stability and conformational changes of the ligand-receptor complexes over time. nih.gov

Molecular modeling has also been applied in the context of PROTACs incorporating AHPC-based VHL ligands to understand the formation of ternary complexes with target proteins and E3 ligases. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies aim to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds and guide the design of novel analogues.

Fragment-based QSAR analyses have been applied to study the relationship between the polar termini of AHPN and AHPC analogues and their ability to inhibit cancer cell growth. acs.orgnih.govnih.gov These analyses identified features such as length and van der Waals electrostatic surface potential as influential on activity. acs.orgnih.govnih.gov Comparative Molecular Similarity Index Analysis (CoMSIA) has been used in conjunction with QSAR to compute electrostatic, hydrophobic, and steric fields around aligned ligands to identify core recognition elements for inducing apoptosis in cancer cells. nih.gov

QSAR methodologies are broadly used in toxicity prediction and drug discovery, employing various methods like hierarchical clustering, nearest neighbor, and consensus models to evaluate toxicity endpoints. researchgate.neteuropa.eumdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide detailed information about molecular geometry, stability, and reactivity, which can be valuable in understanding the behavior of this compound and its interactions.

While direct applications of DFT specifically to this compound in the provided search results are limited, DFT is a fundamental tool in computational chemistry used to understand molecular properties relevant to drug design and activity. For example, DFT studies have been used to determine the stability of different isomers of related adamantane (B196018) derivatives. vulcanchem.com Quantum chemical calculations, which include DFT, are also used in molecular docking studies to understand the electronic interactions and reactivity of potential drug candidates. researchgate.net

Molecular and Cellular Mechanisms of 3 Cl Ahpc Action

Nuclear Receptor and Protein Target Interactions

The biological activity of 3-Cl-AHPC is primarily mediated through its direct interaction with and modulation of specific nuclear receptors and protein-tyrosine phosphatases. These interactions trigger a cascade of downstream events that collectively define the compound's cellular impact.

Small Heterodimer Partner (SHP; NR0B2) Binding and Modulation

A pivotal target of this compound is the Small Heterodimer Partner (SHP), an atypical orphan nuclear receptor that functions as a transcriptional corepressor. Unlike conventional nuclear receptors, SHP lacks a DNA-binding domain and exerts its regulatory effects by interacting with other proteins.

Scientific evidence indicates that this compound directly binds to the ligand-binding domain (LBD) of SHP. This interaction is a critical initiating step for the subsequent modulation of SHP's corepressor functions. Molecular modeling studies have provided insights into the putative binding pocket within the SHP LBD, suggesting specific contact points for this compound. This direct binding event induces conformational changes in the SHP protein, which in turn enhances its ability to interact with other proteins and form repressive complexes.

Upon binding of this compound to SHP, a significant molecular event is the enhanced recruitment of a multi-protein corepressor complex. Research has demonstrated that this complex includes key transcriptional regulatory proteins such as Sin3A, Nuclear Receptor Corepressor (N-CoR), Histone Deacetylase 4 (HDAC4), and Heat Shock Protein 90 (HSP90). The formation of this SHP-corepressor complex is a central mechanism through which this compound exerts its effects on gene expression. The stabilization of this complex on target gene promoters leads to transcriptional repression.

| Component of Corepressor Complex | Function in Transcriptional Repression |

| Sin3A | A scaffold protein that assembles the corepressor complex. |

| N-CoR | A corepressor protein that links nuclear receptors to histone deacetylases. |

| HDAC4 | A histone deacetylase that removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression. |

| HSP90 | A chaperone protein that can modulate the stability and function of other proteins within the complex. |

While this compound is known to bind to SHP and modulate its activity, its direct impact on SHP protein stability and degradation is an area of ongoing investigation. Some studies on related compounds suggest that the modulation of nuclear receptor activity can influence protein turnover. The ubiquitin-proteasome system is a primary pathway for the degradation of many nuclear receptors. However, direct evidence detailing how this compound specifically affects the ubiquitination and subsequent proteasomal degradation of SHP remains to be fully elucidated.

Retinoic Acid Receptor Gamma (RARγ) Association and Activity Profile

This compound is also recognized as a ligand for the Retinoic Acid Receptor Gamma (RARγ), a member of the retinoic acid receptor subfamily of nuclear receptors. RARs are ligand-inducible transcription factors that play crucial roles in cell growth, differentiation, and apoptosis.

Protein-Tyrosine Phosphatase Modulation (e.g., SHP-2)

Beyond its interactions with nuclear receptors, the broader class of compounds to which this compound belongs has been investigated for effects on other signaling molecules, including protein-tyrosine phosphatases. One such phosphatase of interest is SHP-2 (PTPN11), a non-receptor protein tyrosine phosphatase that plays a critical role in various signal transduction pathways.

While the direct enzymatic modulation of SHP-2 by this compound has not been extensively characterized, the intricate crosstalk between nuclear receptor signaling and phosphatase activity suggests potential for indirect effects. Further research is required to definitively establish whether this compound directly binds to and modulates the catalytic activity of SHP-2 or if its effects are a downstream consequence of its primary interactions with SHP and RARγ.

Intracellular Signal Transduction Pathway Modulation by this compound

The compound this compound exerts its cellular effects by modulating several key intracellular signal transduction pathways. Its mechanisms involve the activation and regulation of transcription factors, interference with kinase signaling cascades, and modulation of developmental pathways that are often dysregulated in pathological conditions.

NF-κB Pathway Activation and Regulation

Research indicates that this compound is a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Rather than inhibiting it, this compound has been shown to enhance NF-κB activation. This activation is a critical component of the compound's mechanism for inducing apoptosis, or programmed cell death, in certain cells. The canonical NF-κB pathway is a central signaling route that responds to various stimuli and is typically initiated by the IKK complex.

The activation of the NF-κB pathway classically depends on the phosphorylation and activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO). Following stimulation, the IKK complex, particularly IKKβ, phosphorylates the inhibitory IκB proteins. While the downstream effects of this compound, such as IκBα degradation and subsequent NF-κB activation, are documented, the specific, direct action of this compound on the upstream IKKα and IKKβ kinases has not been fully detailed in the available research. However, the observed degradation of IκBα strongly implies the activation of the IKK complex as a preceding step. The kinase activity of IKKβ towards IκB is significantly higher than that of IKKα, making it the primary kinase in the canonical pathway.

A key regulatory step in the NF-κB pathway is the degradation of the inhibitor of κB alpha (IκBα) protein. In unstimulated cells, IκBα binds to the NF-κB dimer, sequestering it in the cytoplasm. Exposure to this compound enhances the degradation of IκBα. This degradation is mediated by the proteasome pathway. When the proteasome is inhibited (for example, by using an inhibitor like LLnL), the this compound-mediated decrease in IκBα levels is blocked. This confirms that this compound induces apoptosis by promoting the proteasomal degradation of IκBα, which in turn leads to the activation of NF-κB. Studies using a dominant-negative form of IκBα, which cannot be degraded, have shown inhibition of this compound-mediated apoptosis, further solidifying the essential role of IκBα degradation in the compound's mechanism of action.

Table 1: Effect of this compound on NF-κB Pathway Components

| Pathway Component | Observed Effect of this compound | Experimental Evidence |

| NF-κB Activation | Enhanced | Assessed using an NF-κB reporter construct following exposure to 1 μmol/L this compound. |

| IκBα Levels | Decreased / Degraded | Western blot analysis showed a reduction in IκBα levels. |

| Apoptosis | Induced | Measured by Apoptosis ELISA kit; induction is inhibited by proteasome inhibitors (LLnL) and dominant-negative IκBα. |

Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling Axis Inhibition

The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates numerous cellular processes, including cell survival, proliferation, and growth. Overactivation of this pathway is a common feature in various malignancies. The mechanism of action for this compound regarding the direct inhibition of the PI3K/AKT signaling axis is not detailed in the available scientific literature.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling Interference

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth and survival. Its signaling cascade involves the activation of downstream pathways, including the PI3K/AKT and MAPK pathways. Current research does not provide specific details on whether this compound directly interferes with IGF-1R signaling.

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway involved in embryogenesis, tissue homeostasis, and cell adhesion. Aberrant activation of this pathway is linked to the development of various cancers. The central mediator of this pathway is β-catenin, the levels of which are tightly controlled by a "destruction complex". As a retinoid-related molecule, this compound belongs to a class of compounds that have been shown to modulate this pathway. Retinoids can inhibit the function of the oncogenic Wnt/β-catenin signaling pathway, and Glycogen synthase kinase 3β (GSK-3β), a key component of the β-catenin destruction complex, plays a role in retinoid-induced degradation of cyclin D1. However, the specific modulatory effects of this compound on the Wnt/β-catenin pathway have not been explicitly elucidated in the reviewed literature.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades involving p38 and JNK, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Stress-activated MAPKs, including JNK and p38, play a significant role in both the innate and adaptive immune systems. Their activation is mediated by a three-tiered kinase module that, upon activation, phosphorylates transcription factors and other targets to regulate gene expression. While the MAPK pathway is a known target for cancer therapeutics, current research has not explicitly detailed the direct modulatory effects of this compound on the p38 and JNK signaling pathways.

Matriptase/Hepatocyte Growth Factor Activator Inhibitor-1 (HAI-1) Complex Formation and Activity Regulation

| Cell Line | Treatment | Effect on Matriptase/HAI-1 Complex | Reference |

|---|---|---|---|

| Cancer Cells | This compound | Time- and dose-dependent induction of complex formation |

Epidermal Growth Factor Receptor (EGFR) Proteolysis

Gene Expression and Epigenetic Regulation

Transcriptional Repression of Oncogenes (e.g., c-Myc)

The c-Myc oncoprotein is a transcription factor that can both activate and repress genes. Its repressive functions are crucial in controlling cellular processes and are often mediated through complex formation with other transcription factors, such as Miz-1.

The action of this compound has been linked to the repression of Myc-Max target proteins. This occurs through a multi-step process initiated by the downregulation of specific microRNAs. Specifically, this compound treatment leads to a decrease in miR-202 levels. This, in turn, results in the increased expression of the miR-202 target, Max dimerization protein 1 (Mxd1). Elevated Mxd1 then dimerizes with Max, leading to an increased repression of genes targeted by the Myc-Max complex.

MicroRNA (miRNA) Expression Modulation (e.g., miR-202, miR-578)

MicroRNAs are small non-coding RNAs that play a significant role in the post-transcriptional regulation of gene expression. Aberrant miRNA expression is a hallmark of many cancers, including pancreatic cancer.

Studies have demonstrated that this compound can modulate the expression of specific microRNAs. In pancreatic cancer cells, treatment with this compound resulted in the downregulation of both miR-202 and miR-578. This downregulation was confirmed by microRNA array and real-time PCR. The altered expression of these miRNAs leads to increased levels of their respective target genes, Mxd1 and Sin3A associated protein 18 (SAP18).

| Cell Line | Treatment | miRNA | Effect | Reference |

|---|---|---|---|---|

| PANC-1 (Pancreatic Cancer) | 1 µM this compound | miR-202 | Downregulation | |

| PANC-1 (Pancreatic Cancer) | 1 µM this compound | miR-578 | Downregulation |

Impact on Telomerase Reverse Transcriptase (hTERT) Activity and Expression

Telomerase is a reverse transcriptase that maintains the length of telomeres and is crucial for cellular immortality, a characteristic of cancer cells. The catalytic subunit of human telomerase is the human Telomerase Reverse Transcriptase (hTERT), and its expression is a rate-limiting factor for telomerase activity.

The regulatory effects of this compound on miRNA expression have a direct impact on hTERT. The downregulation of miR-202 by this compound leads to an increase in its target, Mxd1. Mxd1 is known to repress the expression of hTERT mRNA. This repression occurs through the increased binding of Mxd1 to the hTERT promoter, which subsequently leads to a decrease in telomerase activity within the cells. This mechanism highlights an important pathway through which this compound exerts its anti-cancer effects by linking miRNA modulation to the regulation of telomerase.

Modulation of Death Receptor Expression (e.g., Fas, DR4, DR5)

The compound this compound has been shown to modulate the expression of key cell surface death receptors, which are critical components of the extrinsic apoptosis pathway. Research indicates that treatment with this compound enhances the mRNA and protein expression of Death Receptor 4 (DR4), Death Receptor 5 (DR5), and Fas researchgate.net. This upregulation of death receptors can sensitize cancer cells to apoptosis-inducing ligands nih.govnih.gov. The increased expression of these receptors is a significant mechanism by which this compound primes cells for programmed cell death. The TNF receptor superfamily, which includes Fas, DR4, and DR5, plays a pivotal role in initiating apoptosis upon binding with their respective ligands nih.govnih.gov. By increasing the cellular abundance of these receptors, this compound effectively lowers the threshold for apoptosis induction.

Table 1: Effect of this compound on Death Receptor Expression

| Receptor | Effect on mRNA Levels | Effect on Protein Levels |

|---|---|---|

| Fas | Increased researchgate.net | Increased researchgate.net |

| DR4 | Increased researchgate.net | Increased researchgate.net |

| DR5 | Increased researchgate.net | Increased researchgate.net |

Cellular Phenotypes and Responses (In Vitro Studies)

In vitro studies have demonstrated that this compound exerts significant effects on cell cycle progression, often leading to cell cycle arrest researchgate.net. One of the key molecular changes observed following treatment with this compound is the decreased expression of cyclin D1 researchgate.netresearchgate.net. Cyclin D1 is a crucial regulatory protein that governs the transition from the G1 phase to the S phase of the cell cycle nih.govlabome.com. By downregulating cyclin D1, this compound can halt the proliferation of cancer cells, preventing them from entering the DNA synthesis phase and effectively causing an arrest in the G1 phase youtube.com. This interruption of the cell cycle is a critical aspect of its anti-proliferative activity.

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including those derived from pancreatic and myeloid leukemia cancers researchgate.net. The induction of apoptosis is a primary mechanism behind its anti-cancer effects researchgate.net. Studies have provided evidence for the involvement of both caspase-dependent and caspase-independent mechanisms in this compound-mediated cell death researchgate.net. The process is characterized by typical apoptotic morphological changes and is confirmed by assays such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis researchgate.net.

A significant body of evidence points to the activation of caspase-dependent pathways in this compound-induced apoptosis. Caspases are a family of proteases that act as key executioners of apoptosis mdpi.com. Treatment with this compound leads to the activation of caspase-3, a central executioner caspase researchgate.net. This activation is demonstrated by the cleavage of caspase-3 into its active fragments (e.g., 17 kDa) researchgate.net. Activated caspase-3 is then responsible for cleaving numerous cellular substrates, leading to the dismantling of the cell. The process is a hallmark of the classical, caspase-dependent apoptotic pathway mdpi.comnih.gov.

While the caspase-dependent pathway is a major route for this compound-induced apoptosis, evidence also suggests the involvement of caspase-independent mechanisms researchgate.net. Caspase-independent apoptosis is an alternative cell death pathway that does not rely on caspase activation mdpi.comnih.gov. Although the specific mediators of this pathway in the context of this compound are less defined in the available literature, it represents an important alternative route to cell death, particularly in cells that may have developed resistance to caspase-dependent apoptosis mdpi.com.

The efficacy of this compound in inducing apoptosis is also linked to its ability to downregulate key inhibitor of apoptosis proteins (IAPs) and modulate members of the Bcl-2 family. Treatment with this compound has been shown to decrease the levels of X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (c-IAP1) researchgate.net. Both XIAP and c-IAPs are crucial negative regulators of caspases; by binding to and inhibiting activated caspases, they can block the apoptotic cascade nih.govembopress.orgnih.gov. Therefore, the reduction of XIAP and c-IAP1 by this compound facilitates the execution of apoptosis by relieving this inhibition researchgate.net.

Furthermore, this compound affects the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, it has been observed to decrease the levels of phosphorylated Bad researchgate.net. Bad is a pro-apoptotic member of the Bcl-2 family, and its phosphorylation typically promotes cell survival by sequestering it from its anti-apoptotic binding partners like Bcl-XL. A decrease in phospho-Bad levels would free up Bad to promote apoptosis.

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Protein Family | Protein | Effect of this compound | Functional Consequence |

|---|---|---|---|

| IAP Family | XIAP | Decreased Levels researchgate.net | Promotes Apoptosis nih.govnih.govmerckmillipore.com |

| c-IAP1 | Decreased Levels researchgate.net | Promotes Apoptosis nih.gov | |

| Bcl-2 Family | Phospho-Bad | Decreased Levels researchgate.net | Promotes Apoptosis youtube.com |

| Cyclin D1 | Decreased Levels researchgate.netresearchgate.net | Induces Cell Cycle Arrest |

Cell Proliferation Inhibition and Growth Arrest

This compound has been shown to impede the growth of cancer cells by inducing cell cycle arrest and apoptosis. While the precise phase of cell cycle arrest is not definitively established for all cancer types, evidence suggests a potential role in disrupting the G2/M transition. The progression through the G2/M checkpoint is primarily regulated by the cyclin B1/Cdc2 kinase complex. nih.govplos.org In some cancer cell lines, treatment with compounds that induce G2/M arrest is associated with a decrease in the expression of cyclin B1, a key regulatory subunit of this complex. nih.gov The subsequent reduction in cyclin B1/Cdc2 activity prevents cells from entering mitosis, leading to a halt in proliferation. nih.govnih.gov

Furthermore, the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are critical regulators of cell cycle progression. nih.govnih.gov While direct evidence linking this compound to the p53/p21 pathway is limited, it is a crucial axis in mediating cell cycle arrest in response to cellular stress. In some contexts, p21 can be induced independently of p53, contributing to cell cycle arrest. nih.govnih.gov

One of the observed effects of this compound that precedes apoptosis is the decreased expression of cyclin D1. nih.gov Cyclin D1 is a key regulator of the G1 to S phase transition, and its downregulation can contribute to cell cycle arrest at the G1 checkpoint.

Cancer Stem-like Cell Sphere Formation and Self-Renewal Inhibition

A growing body of evidence indicates that this compound can effectively target cancer stem-like cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. A key characteristic of CSCs is their ability to form three-dimensional spherical colonies, known as tumorspheres, in non-adherent culture conditions, a process indicative of their self-renewal capacity.

Studies have demonstrated that this compound inhibits the formation of these cancer stem-like cell spheres in a dose-dependent manner. For instance, in pancreatic cancer stem-like cells, this compound has been shown to significantly reduce the number and size of tumorspheres. This inhibitory effect is not limited to preventing the initial formation of spheres; this compound can also disrupt pre-formed spheres, suggesting its potential to target existing CSC populations.

The mechanism underlying this inhibition of sphere formation and self-renewal involves the modulation of key signaling pathways that are crucial for maintaining stemness. Research has pointed to the downregulation of the Notch and Wnt/β-catenin signaling pathways by this compound. mdpi.com The Notch signaling pathway is a critical regulator of stem cell self-renewal and differentiation. nih.gov Similarly, the Wnt/β-catenin pathway plays a fundamental role in the maintenance and expansion of CSCs. mdpi.com By inhibiting these pathways, this compound effectively curtails the self-renewal capacity of cancer stem-like cells.

Furthermore, the treatment of cancer stem-like cells with this compound has been associated with a reduction in the expression of specific CSC markers, such as CD44 and CD133. nih.govresearchgate.netnih.govnih.gov These cell surface glycoproteins are often used to identify and isolate CSC populations in various cancers. The reduction in their expression following this compound treatment further supports its role in targeting and diminishing the cancer stem-like cell population.

| Cell Line / Cancer Type | Concentration of this compound | Effect on Sphere Formation | Reference |

| Pancreatic Cancer Stem-like Cells | 0.5 µM | Inhibition of sphere formation | nih.gov |

| Pancreatic Cancer Stem-like Cells | 1.0 µM | Significant inhibition of sphere formation | nih.gov |

Inhibition of Cell Migration and Invasion Potential

The metastatic spread of cancer is a major cause of mortality and involves the migration and invasion of cancer cells from the primary tumor to distant sites. Evidence suggests that this compound can interfere with these critical processes.

The process of cell migration and invasion is also heavily reliant on the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to move through tissues. mdpi.commdpi.com Specifically, MMP-2 and MMP-9 are known to be crucial for the breakdown of type IV collagen, a major component of the basement membrane. mdpi.commdpi.comnih.govresearchgate.net While direct studies on the effect of this compound on MMP-2 and MMP-9 activity are limited, the inhibition of pathways that regulate these enzymes could be an indirect mechanism of its anti-invasive effects.

Epithelial-mesenchymal transition (EMT) is a cellular program that endows epithelial cells with mesenchymal characteristics, including increased motility and invasiveness. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like vimentin. researchgate.netnih.govyoutube.comyoutube.com The ability of a compound to modulate these markers is indicative of its potential to inhibit EMT and, consequently, cell migration and invasion. Further research is needed to specifically elucidate the impact of this compound on the expression of these key EMT markers.

Standard in vitro assays to assess cell migration and invasion include the wound healing assay and the transwell invasion assay. nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.comscientificlabs.co.ukresearchgate.netcorning.com The wound healing assay measures the collective migration of a sheet of cells to close an artificial gap, while the transwell invasion assay quantifies the ability of cells to move through a basement membrane matrix. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.comscientificlabs.co.ukresearchgate.netcorning.com Future studies employing these assays would provide more direct evidence of the inhibitory effects of this compound on cancer cell migration and invasion.

Modulation of Angiogenic Processes

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. youtube.com The modulation of angiogenic processes is, therefore, a key target in cancer therapy. youtube.comyoutube.com

The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis. youtube.comnih.govnih.gov VEGF ligands bind to their receptors (VEGFRs) on endothelial cells, initiating a cascade of events that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. youtube.comnih.govnih.gov

A standard in vitro method to assess the anti-angiogenic potential of a compound is the endothelial cell tube formation assay, often performed using Human Umbilical Vein Endothelial Cells (HUVECs). mdpi.comnih.govmdpi.comresearchgate.net In this assay, endothelial cells are cultured on a basement membrane extract, where they form capillary-like structures. mdpi.comnih.govmdpi.comresearchgate.net The inhibition of this tube formation is indicative of anti-angiogenic activity. mdpi.comnih.govmdpi.com

Currently, there is a lack of direct scientific evidence from in vitro or in vivo studies specifically investigating the effects of this compound on angiogenic processes. Future research utilizing assays such as the HUVEC tube formation assay is necessary to determine whether this compound can modulate angiogenesis and to elucidate the potential mechanisms involved, such as interference with the VEGF signaling pathway.

Preclinical Investigations in Disease Models

In Vivo Model Systems for Biological Efficacy Evaluation

In vivo studies have demonstrated the potential of 3-Cl-AHPC in treating Acute Myelogenous Leukemia (AML), particularly in models resistant to standard retinoid therapies. The compound's efficacy has been evaluated in immunodeficient mouse models engrafted with human AML cell lines.

One key study utilized NOD-SCID mice injected with FFMA-AML cells, a human AML cell line known for its resistance to apoptosis induced by standard retinoids. The administration of this compound in these models led to a notable prolongation of survival, indicating its potential to overcome retinoid resistance in AML.

Table 1: Effect of this compound on Survival in an AML Xenograft Model

| Model System | AML Cell Line | Treatment Group | Outcome |

|---|---|---|---|

| NOD-SCID Mice | FFMA-AML | Vehicle Control | Standard survival duration |

| NOD-SCID Mice | FFMA-AML | This compound | Prolonged survival compared to control |

Preclinical investigations have explored the efficacy of this compound in pancreatic carcinoma, a notoriously difficult-to-treat malignancy. In vitro studies have shown that this compound induces growth inhibition and apoptosis in various human pancreatic cancer cell lines, including PANC-1, Capan-2, and MiaPaCa-2. Furthermore, the compound has demonstrated activity against cancer stem-like cells derived from these pancreatic cancer cell lines, suggesting a potential to target the cells responsible for tumor recurrence and metastasis. While these in vitro findings are promising, detailed in vivo efficacy data from xenograft models, such as tumor growth inhibition or survival benefit, are not extensively available in the reviewed literature.

The potential of this compound as a therapeutic agent for breast cancer has been suggested through its mechanism of action. Research indicates that this compound can activate both the canonical and noncanonical NF-κB pathways in human breast carcinoma cell lines. This activation is a crucial component of its apoptosis-inducing effects. However, specific in vivo studies detailing the efficacy of this compound in established breast carcinoma xenograft models, including data on tumor growth inhibition or regression, were not identified in the reviewed scientific literature.

The application of this compound in the treatment of hepatocellular carcinoma (HCC) remains an area with limited specific preclinical data. While the compound's general anti-cancer properties, such as the induction of apoptosis and inhibition of cell growth, have been noted in other cancer types, dedicated in vivo studies evaluating its efficacy in HCC xenograft models were not found in the reviewed literature. Therefore, its potential therapeutic effect in this specific malignancy is yet to be fully elucidated through in vivo model systems.

Identification and Validation of Preclinical Biomarkers

Research into the mechanism of action of this compound has led to the identification of potential preclinical biomarkers that could predict or indicate a response to the compound.

Another key area of investigation is the role of the nuclear factor-kappa B (NF-κB) signaling pathway. In certain cancer cell lines, including prostate and breast carcinoma, the activation of NF-κB is a prerequisite for this compound-mediated apoptosis. nih.gov This suggests that the activation status of the NF-κB pathway could serve as a predictive biomarker for sensitivity to this compound. The compound has been shown to activate both the canonical and noncanonical NF-κB pathways.

Table 2: Potential Preclinical Biomarkers for this compound Activity

| Biomarker | Mechanism of Action | Potential Utility | Validation Status |

|---|---|---|---|

| Matriptase/HAI-1 Complex Formation | Induced by this compound, leading to suppression of matriptase activity. nih.gov | Pharmacodynamic biomarker of drug activity. | Demonstrated in cancer cells and tissues. nih.gov |

| NF-κB Pathway Activation | Required for this compound-induced apoptosis in some cancer cells. nih.gov | Predictive biomarker for sensitivity to this compound. | Observed in prostate and breast carcinoma cell lines. nih.gov |

Mechanistic Delineation in Preclinical Disease Contexts

The mechanistic actions of this compound in preclinical cancer models are summarized in the tables below.

Table 1: Mechanistic Effects of this compound on Matriptase Regulation

| Mechanism | Effect of this compound | Outcome | Receptor Dependency |

| Matriptase/HAI-1 Complex Formation | Induces complex formation | Suppression of activated matriptase | RARγ-independent |

| Matriptase Shedding | Promotes shedding | No increase in shed matriptase activity | Not specified |

Table 2: Downstream Signaling Effects of this compound

| Target Pathway Component | Action of this compound | Consequence |

| pro-HGF Cleavage | Inhibits matriptase-mediated cleavage | Reduction in active HGF levels |

| HGF-Stimulated Signaling | Suppresses signaling | Inhibition of cellular scattering |

Q & A

What experimental approaches are commonly used to study 3-Cl-AHPC's apoptotic effects in cancer cells?

Level: Basic

Answer: Researchers employ a multi-methodological framework:

- MTT assays to quantify cell viability and proliferation inhibition.

- Flow cytometry (FACS) with Annexin V/PI staining to measure apoptosis rates.

- Western blotting to analyze apoptosis-related proteins (e.g., Bcl-2 family members).

- Chromatin immunoprecipitation (ChIP) and qPCR to validate transcriptional regulation of targets like IGF-1R or Bcl2.

- Spheroid formation assays and CD44+/CD24+ marker analysis to assess cancer stem cell properties .

How does this compound modulate miRNA expression to induce apoptosis?

Level: Basic

Answer: this compound regulates miRNAs linked to apoptosis through transcriptional and post-transcriptional mechanisms. Key findings include:

- Upregulation of pro-apoptotic miRNAs (e.g., miR-150*, miR-630) targeting IGF-1R and Bcl2 pathways.

- Downregulation of anti-apoptotic miRNAs (e.g., miR-202, miR-578).

Methodologies include miRNA microarray profiling, luciferase reporter assays for target validation, and functional rescue experiments (e.g., miRNA inhibitors/mimics) to confirm mechanistic roles .

What computational methods are employed to study this compound's interaction with SHP?

Level: Advanced

Answer: Molecular docking and dynamics simulations using Glide and BioMed Cache software reveal:

- Electrostatic interactions between this compound’s carboxyl group and SHP’s Arg238.

- Hydrogen bonding with Gln43 and edge-to-face interactions with Phe96.

- 3-Cl substitution influences binding orientation, stabilizing SHP’s insertion loop and NR box 2.

Validation includes competitive binding assays with radiolabeled ligands (e.g., [³H]AHPN) and mutagenesis studies targeting key residues .

How can researchers resolve contradictions in this compound's dual effects on cancer stem cell markers and apoptosis?

Level: Advanced

Answer: Contradictory observations (e.g., CD44+/CD24+ upregulation alongside apoptosis) require:

- Time-course FACS to track marker expression dynamics.

- Functional assays (e.g., spheroid formation under treatment) to assess stemness retention.

- Single-cell RNA sequencing to identify subpopulations resistant to apoptosis.

- Pathway inhibition (e.g., IGF-1R knockdown) to dissect miRNA-mediated crosstalk .

What structural features of this compound are critical for its binding to SHP?

Level: Advanced

Answer: Structure-activity relationship (SAR) studies highlight:

- 3-Chloro substitution : Stabilizes ligand orientation in the SHP binding pocket.

- Adamantyl group : Enhances hydrophobic interactions with SHP’s "boat-stern" region.

- 4′-Hydroxyl group : Forms hydrogen bonds with Tyr148.

Derivatives lacking these groups show reduced binding affinity and apoptotic activity. Computational models and radioligand displacement assays validate these features .

How does this compound inhibit pro-HGF maturation independently of RARγ?

Level: Advanced

Answer: this compound induces matriptase/HAI-1 complex formation , blocking pro-HGF cleavage. Key methodologies:

- Western blotting to detect matriptase autodegradation and HAI-1 co-localization.

- Protease activity assays using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).

- RARγ knockout models confirm the mechanism is RARγ-independent .

What methodologies validate the specificity of this compound's interaction with nuclear receptors?

Level: Basic

Answer: Specificity is confirmed via:

- Competitive binding assays using radiolabeled ligands (e.g., [³H]AHPN) and recombinant receptors.

- Co-immunoprecipitation (Co-IP) to study SHP heterodimerization with other nuclear receptors.

- Transcriptional reporter assays (e.g., luciferase under SHP-responsive promoters) .

How do researchers assess the impact of this compound derivatives on Shp-2 phosphatase activity?

Level: Advanced

Answer: Shp-2 inhibition is evaluated using:

- Enzymatic assays with p-nitrophenyl phosphate (pNPP) to measure phosphatase activity.

- IC50 determination via dose-response curves.

- SAR analysis of derivatives (e.g., 3′-(3,3-dimethylbutynyl) substitution enhances potency).

Crystal structures and molecular docking identify steric clashes with Shp-2’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.